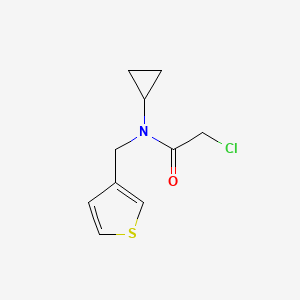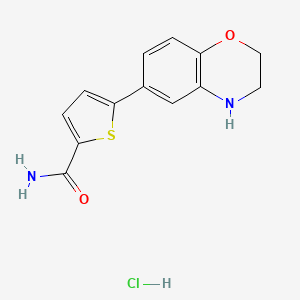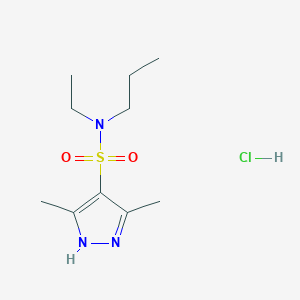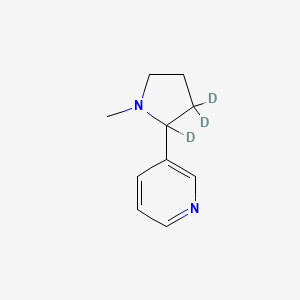
6-Ethoxypyrimidin-4-amine
Overview
Description
6-Ethoxypyrimidin-4-amine is an organic compound with the molecular formula C6H9N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are essential components of nucleic acids, and their derivatives have significant applications in various fields, including medicinal chemistry and pharmaceuticals .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, to which 6-ethoxypyrimidin-4-amine belongs, have been studied for their anticancer properties .
Mode of Action
Pyrimidine derivatives have been shown to interact with various targets, leading to changes in cellular processes
Result of Action
Pyrimidine derivatives have been associated with anticancer properties . More research is needed to describe the specific effects of this compound.
Biochemical Analysis
Biochemical Properties
6-Ethoxypyrimidin-4-amine participates in several biochemical reactions, primarily due to its pyrimidine structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidines. This interaction is crucial for the regulation of pyrimidine biosynthesis and cellular proliferation. Additionally, this compound can bind to nucleic acids, influencing DNA and RNA synthesis and repair processes. The nature of these interactions is primarily based on hydrogen bonding and π-π stacking interactions, which stabilize the binding of this compound to its target molecules .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth, differentiation, and apoptosis. By altering the activity of this pathway, this compound can impact cell proliferation and survival. Furthermore, it can influence gene expression by binding to specific DNA sequences and regulating the transcription of target genes. This regulation can lead to changes in cellular metabolism, including alterations in the synthesis of nucleotides, amino acids, and other essential biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit the activity of dihydroorotate dehydrogenase, leading to a decrease in pyrimidine synthesis and subsequent effects on cell proliferation. Additionally, it can activate certain transcription factors, promoting the expression of genes involved in cell growth and survival. These molecular interactions are mediated by hydrogen bonds, van der Waals forces, and electrostatic interactions, which stabilize the binding of this compound to its target molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to promote cell proliferation and enhance tissue regeneration. At high doses, it can induce toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects. These findings highlight the importance of optimizing the dosage of this compound for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the de novo synthesis of pyrimidines. It interacts with enzymes such as dihydroorotate dehydrogenase and uridine monophosphate synthase, which are essential for the production of pyrimidine nucleotides. These interactions can influence metabolic flux and the levels of metabolites involved in nucleotide synthesis. Additionally, this compound can affect the tricarboxylic acid (TCA) cycle by modulating the activity of pyruvate dehydrogenase, leading to changes in cellular energy production and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through facilitated diffusion and active transport mechanisms. Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria. Targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its effects on cellular processes. For example, the localization of this compound to the nucleus allows it to interact with DNA and regulate gene expression, while its presence in the mitochondria can influence cellular energy production and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxypyrimidin-4-amine typically involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base, followed by cyclization and subsequent amination. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxypyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,6-dione derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
6-Ethoxypyrimidin-4-amine has diverse applications in scientific research:
Comparison with Similar Compounds
- 4-Amino-2,6-dimethoxypyrimidine
- 4-Amino-2,6-dichloropyrimidine
- 4-Amino-2,6-dimethylpyrimidine
Comparison: 6-Ethoxypyrimidin-4-amine is unique due to its ethoxy group at the 6-position, which imparts distinct chemical and biological properties compared to other similar compounds. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
6-ethoxypyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-10-6-3-5(7)8-4-9-6/h3-4H,2H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLUVBGBWSHZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide](/img/structure/B1419443.png)

![2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B1419447.png)

![N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1419449.png)


![4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride](/img/structure/B1419452.png)
![2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide](/img/structure/B1419453.png)
![2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1419454.png)



